molecular formula C14H11F2NO B4949320 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide CAS No. 710309-87-8

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No. B4949320
CAS RN: 710309-87-8
M. Wt: 247.24 g/mol
InChI Key: YCKSLCCJPBEKOU-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FFMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory mediators such as prostaglandins, and inhibit the growth of several Gram-positive bacteria. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits potent biological activity against several targets. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also some limitations associated with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

Despite the limitations associated with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, there are several future directions that can be explored to further understand its potential applications. One direction is to investigate the pharmacokinetic properties of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in vivo, including its metabolism, distribution, and excretion. Another direction is to explore the potential of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide as a lead compound for the development of novel anticancer drugs. Moreover, the antibacterial activity of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can be further explored to develop new antibiotics to combat bacterial infections. Lastly, the potential of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis can be investigated.

Synthesis Methods

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzoic acid with 5-fluoro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to yield 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in good yield and purity.

Scientific Research Applications

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSLCCJPBEKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369026
Record name 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

710309-87-8
Record name 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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